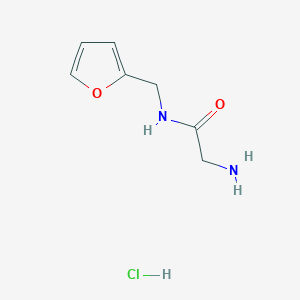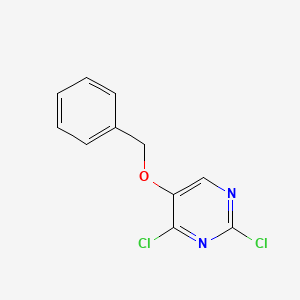
5-(Benzyloxy)-2,4-dichloropyrimidine
Übersicht
Beschreibung
5-(Benzyloxy)-2,4-dichloropyrimidine, also known as 5-BDP, is a synthetic compound that has been studied for its potential applications in medicine, biochemistry, and other fields. It is a halogenated pyrimidine derivative, and it has been used in a variety of research studies due to its unique properties. 5-BDP has been studied for its potential to act as an antimicrobial agent, as well as its ability to act as a DNA-binding agent.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antiretroviral Activities
5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include structural elements related to 5-(Benzyloxy)-2,4-dichloropyrimidine, have been explored for their antiviral properties. These compounds, particularly those with a 5-methyl substitution, have shown marked inhibitory effects against retrovirus replication in cell culture, demonstrating potential in antiretroviral therapy. However, the antiviral efficacy against DNA viruses like herpes simplex and cytomegalovirus was notably low or non-existent. The antiretroviral activity, comparable to that of reference drugs like adefovir and tenofovir, highlights the significance of these pyrimidine derivatives in therapeutic research (Hocková et al., 2003).
Antitumor Properties
The synthesis and biological evaluation of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) revealed its potential as a potent inhibitor of mammalian dihydrofolate reductase, leading to significant antitumor activity. This activity was specifically demonstrated against the Walker 256 carcinosarcoma in rats, showcasing the potential of structurally related pyrimidine derivatives in cancer treatment (Grivsky et al., 1980).
COX Inhibition and Analgesic Activities
Novel benzodifuranyl compounds derived from visnaginone and khellinone, with structural similarities to 5-(Benzyloxy)-2,4-dichloropyrimidine, have shown promising results as COX-1/COX-2 inhibitors. These compounds, particularly derivatives 10a–d and 13a–f, exhibited significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory effects. Their inhibition of edema was comparable to that of sodium diclofenac, indicating their potential in the development of new analgesic and anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Synthesis and Application in Fluorescent Labeling
The synthesis of specific fluorescein derivatives, including 4(5)-(bromomethyl)fluorescein, offers a novel approach for the fluorescent labeling of nucleosides and oligonucleotides. This approach, applicable to pyrimidine nucleosides like 5-(Benzyloxy)-2,4-dichloropyrimidine, provides valuable tools for non-radioactive DNA sequencing and other molecular biology applications, expanding the utility of these compounds in scientific research (Holletz et al., 1993).
Chemical Structure and Biological Evaluation
5-Hydroxymethylpyrimidines, structurally related to 5-(Benzyloxy)-2,4-dichloropyrimidine, have been studied for their cytotoxic and antimicrobial properties. These compounds, especially those with aliphatic amino groups or benzylsulfanyl groups, have shown variable toxicity against normal and cancer cell lines. In addition, some derivatives exhibited weak antibacterial properties and selective antifungal action, indicating their potential in the development of new antimicrobial agents (Stolarczyk et al., 2021).
Eigenschaften
IUPAC Name |
2,4-dichloro-5-phenylmethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-10-9(6-14-11(13)15-10)16-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICKLOUBWJHHFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678770 | |
| Record name | 5-(Benzyloxy)-2,4-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2,4-dichloropyrimidine | |
CAS RN |
91183-17-4 | |
| Record name | 5-(Benzyloxy)-2,4-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




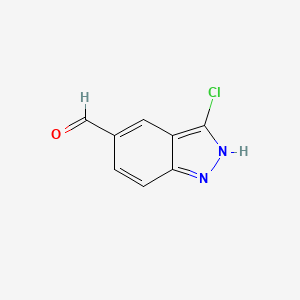
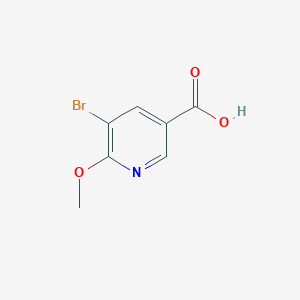
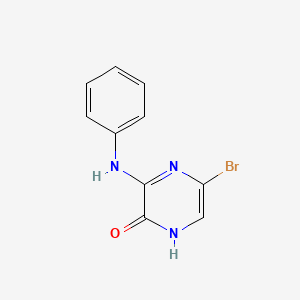
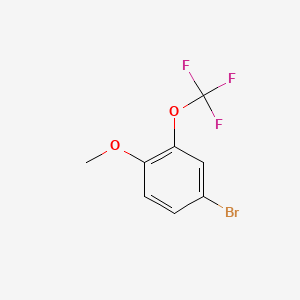
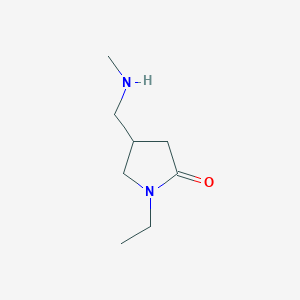
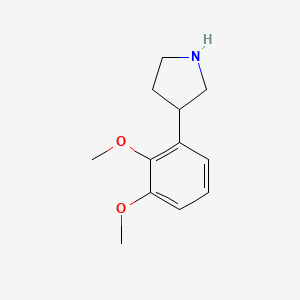
![[1-(2-Methoxyethyl)piperidin-3-yl]methanol](/img/structure/B1520621.png)

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1520624.png)

